N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Description
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a thiazole-based benzamide derivative characterized by a 3,4-dimethoxyphenyl substitution at the 4-position of the thiazole ring and a 3-methoxybenzamide group at the 2-position.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-6-4-5-13(9-14)18(22)21-19-20-15(11-26-19)12-7-8-16(24-2)17(10-12)25-3/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALZSPIUFLUITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide, also known as Oprea1_350330, are the CLK1 and DYRK1A kinases. These kinases play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mode of Action
Oprea1_350330 interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity. The inhibition of these kinases can lead to changes in cellular processes, potentially altering disease progression.
Biochemical Pathways
These could include pathways related to cell growth, differentiation, and apoptosis, among others.
Result of Action
The molecular and cellular effects of Oprea1_350330’s action are likely to be diverse, given the wide range of processes regulated by its target kinases. These effects could potentially include changes in cell growth and differentiation, alterations in cell signaling, and modulation of apoptosis.
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Molecular Formula : C16H15N3O2S
Molecular Weight : 313.4 g/mol
IUPAC Name : 4-(3,4-dimethoxyphenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine
CAS Number : Not specified in the search results.
Research indicates that compounds similar to this compound exhibit broad-spectrum antiviral effects. These effects are often attributed to their ability to increase intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication by deaminating cytidine residues in viral RNA .
Antiviral Activity
In vitro studies have demonstrated that derivatives of benzamide can effectively inhibit the replication of various viruses, including Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV) . The mechanism involves enhancing the levels of A3G within infected cells, which contributes to the suppression of viral replication.
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| IMB-0523 | HBV | Increases A3G levels | |
| IMB-26 | HIV | Enhances intracellular A3G | |
| IMB-35 | HCV | Activates A3G-mediated antiviral response |
Anticancer Potential
The thiazole moiety in this compound has been associated with anticancer properties. Compounds containing thiazole rings have shown promise as inhibitors of various kinases involved in cancer progression. In particular, studies have indicated that thiazole derivatives can inhibit RET kinase activity, which is implicated in several cancers .
Case Study: RET Kinase Inhibition
A recent study synthesized novel thiazole derivatives and evaluated their efficacy as RET kinase inhibitors. The results showed that certain compounds exhibited significant inhibition of RET activity at both molecular and cellular levels, suggesting potential for further development as anticancer agents .
Toxicity and Pharmacokinetics
The safety profile and pharmacokinetics of this compound have not been extensively documented in the available literature. However, related compounds have undergone acute toxicity assessments in animal models. For instance, IMB-0523 was evaluated in mice for its acute toxicity and pharmacokinetic behavior, demonstrating favorable profiles for further development .
Comparison with Similar Compounds
Substituent Effects on Thiazole and Benzamide Moieties
The table below compares key structural and functional attributes of the target compound with analogs:
Key Observations:
- Substituent Electronic Effects: The target compound’s 3,4-dimethoxy and 3-methoxy groups enhance electron density, improving solubility compared to electron-withdrawing substituents (e.g., chloro in 5c or nitro in thiazolidinone derivatives) .
- Biological Activity : Compound 5c (4-chlorobenzamide) exhibits potent anti-inflammatory activity, suggesting that halogen substituents may optimize target binding in inflammatory pathways. The target compound’s methoxy groups could modulate similar pathways with differing potency .
Structural Analogues with Modified Cores
- Benzothiazole Derivatives (): Compounds like N-({1,3-benzo[d]thiazol-2-ylcarbamothioyl}-substituted benzamides replace the thiazole ring with a benzothiazole core.
- Dihydrothiazole Derivatives () : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide features a partially saturated thiazole ring. Reduced aromaticity may decrease stability but improve conformational flexibility for target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
